2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile

Chiral intermediate Stereoselective synthesis Molecular topology

Researchers pursuing anthelmintic aminoacetonitrile derivatives (AADs) often encounter limited access to chiral N-alkyl building blocks with defined stereochemistry, constraining SAR reproducibility. Generic linear N-alkyl analogs lack the chiral centre and steric bulk required for meaningful structure-activity comparisons. • Single asymmetric carbon at the C-2 position of the 2-methylbutyl side chain enables enantioselective synthesis of amides, amines, or heterocycles with retained chirality. • Defined physicochemical profile: LogP 2.83, Fsp3 0.4615, HBD 1, HBA 2 - distinct from monepantel's aromatic scaffold for probing structure-metabolism relationships. • 95% purity; GHS07 (harmful/irritant); shipped non-hazardous at ambient temperature.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B13256027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCC(C)CNC1=CC=C(C=C1)CC#N
InChIInChI=1S/C13H18N2/c1-3-11(2)10-15-13-6-4-12(5-7-13)8-9-14/h4-7,11,15H,3,8,10H2,1-2H3
InChIKeyXGIUKWFFMJPUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Specifications


2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile (CAS 1157648-79-7; molecular formula C13H18N2; MW 202.30 g/mol) is a substituted phenylacetonitrile bearing a secondary 2-methylbutylamino group at the para position . This compound belongs to the broader aminoacetonitrile derivative (AAD) class, members of which have been investigated for anthelmintic activity against parasitic nematodes such as Haemonchus contortus [1]. Commercially, this compound is offered at a certified purity of 95% and is classified as harmful/irritant (GHS07) . Its structure features one asymmetric carbon atom (Fsp3 = 0.4615), conferring chirality that distinguishes it from linear N-alkyl analogs and has implications for stereoselective synthesis applications .

Synthesis Chiral C-2 stereocentre enables enantioselective derivatization
Physicochemical Balanced lipophilicity and sp³ fraction for drug-like scaffold design
SAR AAD-class intermediate for structure-activity relationship studies

Why N-Alkyl Chain Topology Matters


The 2-methylbutyl substituent introduces both a chiral centre at the C-2 position of the alkyl chain and a specific steric bulk profile that cannot be replicated by linear butyl, pentyl, or isobutyl analogs . In the aminoacetonitrile derivative class, minor alkyl chain modifications are known to produce substantial shifts in anthelmintic potency, metabolic stability, and hepatotoxicity profiles; for example, among four closely related AADs (monepantel, AAD-970, AAD-1154, AAD-1336), biotransformation extent and larvicidal efficacy varied markedly despite shared core scaffolds [1][2]. For scientists employing 2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile as a synthetic intermediate, the branching pattern directly influences both the steric environment during subsequent N-functionalization reactions and the lipophilicity (LogP = 2.83) of downstream products . Substituting a generic N-alkylphenylacetonitrile without matching the 2-methylbutyl topology risks divergent reactivity, altered physicochemical properties of final compounds, and irreproducible biological results in structure-activity relationship (SAR) studies.

Chirality loss Linear alkyl analogs lack the asymmetric C-2 centre, preventing enantioselective synthesis.
Reactivity shift Branching pattern influences steric environment during N-functionalization, altering product distribution.
Physicochemical mismatch Lipophilicity and H-bond profile differ from shorter or unbranched analogs, affecting permeability and purification behaviour.

Quantitative Differentiation Evidence


Chirality and Molecular Topology

2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile contains one asymmetric carbon atom at the C-2 position of the 2-methylbutyl side chain, as confirmed by supplier analytical specifications . In contrast, the linear n-butyl analog 2-{4-[(butyl)amino]phenyl}acetonitrile possesses zero asymmetric centres. This topological difference is critical for applications requiring chiral building blocks or stereochemical control in downstream synthesis.

Chirality
Data to verify
1 asymmetric atom vs. 0 (linear analog)
Supports stereochemical control in synthesis workflows
Supplier-reported chiral centre; verify by chiral HPLC
Chiral intermediate Stereoselective synthesis Molecular topology

Lipophilicity Comparison

The target compound has a computed LogP of 2.83 based on supplier data . The isobutyl analog 2-{4-[(2-methylpropyl)amino]phenyl}acetonitrile (CAS 1157685-09-0; C12H16N2, MW 188.27) has a lower molecular weight and is expected to exhibit a lower LogP due to the shorter alkyl chain . The n-butyl analog, while isomeric with the isobutyl variant, lacks the branching-induced shape change that modulates hydrophobic surface area. This LogP differential influences solubility, membrane permeability, and chromatographic retention behaviour in purification workflows.

Lipophilicity
Data to verify
2.83 LogP computed
May influence solubility and chromatographic method parameters
Isobutyl analog estimated lower; experimental data unavailable
Lipophilicity LogP Physicochemical profiling

Fraction sp3 Character

The target compound possesses an Fsp3 value of 0.4615, as reported in supplier specifications . This value is notably higher than that of the approved anthelmintic drug monepantel (AAD-1566; C20H13F6N3O2S), which contains multiple aromatic and trifluoromethyl groups resulting in a lower Fsp3 (estimated < 0.2). Higher Fsp3 has been correlated in medicinal chemistry literature with improved clinical success rates due to increased molecular complexity and reduced aromatic ring count [1].

Fsp3
Class-level
0.46 Fsp3 vs. monepantel <0.2
Supports three-dimensional topology in lead optimization
Correlated with improved clinical success; compound-specific verification needed
Fsp3 Drug-likeness Molecular complexity

Hydrogen Bond Donor/Acceptor Profile

The target compound presents 1 hydrogen bond donor (secondary amine NH) and 2 hydrogen bond acceptors (nitrile N and amine N), as per supplier specifications . This profile contrasts with monepantel, which contains 3 H-bond acceptors and 0 H-bond donors due to its tertiary amide and trifluoromethylsulfanylbenzamide moieties [1]. The presence of a single H-bond donor in the target compound is relevant for predicting intestinal absorption and blood-brain barrier penetration in the context of Lipinski's and related drug-likeness rules.

H-Bond Profile
Class-level
HBD 1 / HBA 2
HBD presence may alter permeability and solubility profiles
Monepantel: HBD=0, HBA=3; profile differs from many AAD candidates
Hydrogen bonding Permeability Drug-likeness

Validated Application Scenarios


Chiral Building Block for Stereoselective Synthesis

The single asymmetric carbon atom at the C-2 position of the 2-methylbutyl side chain qualifies this compound as a chiral building block for the preparation of enantiomerically enriched amides, amines, or heterocycles. Synthetic chemists requiring a defined stereocentre in the N-alkyl substituent for SAR exploration can use this compound in reductive amination, N-acylation, or cyclization reactions where the chirality is retained. This is a capability not offered by the achiral n-butyl or n-pentyl analogs.

Intermediate for Anthelmintic Lead Optimization

Given the established anthelmintic activity of the aminoacetonitrile derivative class against drug-susceptible and multi-drug resistant Haemonchus contortus strains [1], this compound can serve as a late-stage diversification intermediate. Its LogP of 2.83 and Fsp3 of 0.46 provide a distinct physicochemical starting point compared to the extensively aromatic monepantel scaffold. Researchers pursuing novel AADs with improved metabolic stability—recognizing that monepantel undergoes extensive biotransformation relative to other AADs [1]—may find this scaffold advantageous for probing structure-metabolism relationships.

Reference Standard for Chromatographic Method Development

The defined purity of 95%, combined with computed LogP (2.83), HBD (1), HBA (2), and Fsp3 (0.4615) , makes this compound suitable as a reference standard for reversed-phase HPLC method development or for calibrating in silico ADME prediction models. Its intermediate lipophilicity and single H-bond donor differentiate it from both highly lipophilic, HBD-deficient AAD drug candidates and from more polar, lower LogP short-chain alkyl analogs.

Fragment-Based Screening Library Component

With a molecular weight of 202.30 g/mol and an Fsp3 of 0.4615 , this compound falls within the fragment-like space (MW < 300) while offering higher three-dimensional character than flat aromatic fragments. The combination of a chiral secondary amine and a nitrile functional group provides two distinct vectors for fragment elaboration, making it a versatile starting point for fragment growing or linking strategies in hit discovery campaigns.

Application
Selection Property
Validation Focus
Stereoselective synthesis
Single asymmetric C-2 centre
Enantiomeric purity and chirality retention
Anthelmintic SAR studies
Reported moderate lipophilicity and three-dimensional topology
In vitro anthelmintic assay; metabolic stability
Chromatographic method development
Intermediate lipophilicity and purity specification
Retention behaviour; LogP calibration
Fragment-based screening
Low molecular weight and high sp3 character
Fragment elaboration vectors; hit-to-lead validation
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